molecular formula C18H20N2OS B2897742 N-(3-cyanothiolan-3-yl)-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxamide CAS No. 1795480-12-4

N-(3-cyanothiolan-3-yl)-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxamide

Cat. No. B2897742
CAS RN: 1795480-12-4
M. Wt: 312.43
InChI Key: CBXZVCIMWQMKNW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound has a complex structure with multiple rings. The cyclopropane ring is a three-membered ring, which introduces strain into the molecule. The naphthalene ring is a polycyclic aromatic hydrocarbon, which could contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the carboxamide group could participate in various reactions such as hydrolysis. The cyclopropane ring, due to its strain, could undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure and functional groups. For example, the presence of the carboxamide group could influence its solubility, while the aromatic naphthalene ring could contribute to its stability .

Future Directions

The compound could be of interest in various fields such as medicinal chemistry or materials science, given its complex structure and the presence of multiple functional groups .

properties

IUPAC Name

N-(3-cyanothiolan-3-yl)spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c19-11-17(8-9-22-12-17)20-16(21)15-10-18(15)7-3-5-13-4-1-2-6-14(13)18/h1-2,4,6,15H,3,5,7-10,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXZVCIMWQMKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3(C1)CC3C(=O)NC4(CCSC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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